3-Ethoxy-2,4-difluorobenzoyl chloride
Overview
Description
3-Ethoxy-2,4-difluorobenzoyl chloride is an organofluorine compound with the molecular formula C9H7ClF2O2. It is a derivative of benzoyl chloride, where the benzene ring is substituted with ethoxy and difluoro groups. This compound is used in various chemical synthesis processes due to its reactivity and unique properties.
Mechanism of Action
Target of Action
As a benzoyl chloride derivative, it is likely to react with nucleophiles such as amines or alcohols in organic synthesis .
Mode of Action
3-Ethoxy-2,4-difluorobenzoyl chloride, like other acyl chlorides, is highly reactive. It can undergo nucleophilic acyl substitution reactions with various nucleophiles, leading to the formation of esters, amides, and other functional groups . The ethoxy and difluoro groups on the benzene ring can influence the reactivity and selectivity of these reactions.
Biochemical Pathways
The compound can be used in the synthesis of various bioactive molecules, potentially affecting multiple biochemical pathways depending on the final product .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its reactivity can be affected by the presence of other reactive species, pH, temperature, and solvent conditions . It should be stored in a dry, cool place, away from oxidizing agents and bases .
Biochemical Analysis
Biochemical Properties
3-Ethoxy-2,4-difluorobenzoyl chloride plays a significant role in biochemical reactions, particularly in the synthesis of other organic compounds. It interacts with various enzymes and proteins, facilitating the formation of covalent bonds with amino acid residues. This interaction is crucial in the modification of proteins and peptides, which can alter their function and activity. The compound’s reactivity with nucleophiles, such as amines and alcohols, makes it a valuable reagent in biochemical research .
Cellular Effects
The effects of this compound on cells are diverse and depend on the concentration and exposure time. At lower concentrations, it can act as a signaling molecule, influencing cell signaling pathways and gene expression. It has been observed to modulate cellular metabolism by interacting with key metabolic enzymes. At higher concentrations, it can be cytotoxic, leading to cell death through mechanisms such as apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent modification of biomolecules. It can inhibit or activate enzymes by forming covalent bonds with active site residues, thereby altering their catalytic activity. Additionally, it can influence gene expression by modifying transcription factors or other regulatory proteins. These molecular interactions are critical for understanding the compound’s biochemical and cellular effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions but can degrade when exposed to light or high temperatures. Long-term exposure to the compound can lead to cumulative effects on cellular function, including alterations in cell growth and metabolism. These temporal effects are important for designing experiments and interpreting results .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, it may have minimal or beneficial effects, such as modulating metabolic pathways or enhancing cellular function. At higher doses, it can be toxic, causing adverse effects such as organ damage or systemic toxicity. Understanding the dosage effects is crucial for determining the safe and effective use of the compound in research and therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates. These intermediates can further interact with cellular macromolecules, affecting metabolic flux and metabolite levels. The compound’s involvement in these pathways highlights its potential impact on cellular metabolism and function .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes. The compound’s distribution is influenced by its chemical properties, such as solubility and reactivity, which determine its localization and accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It can be directed to specific organelles or compartments through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with biomolecules and its overall biochemical effects. Understanding the subcellular distribution is essential for elucidating the compound’s mechanism of action .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxy-2,4-difluorobenzoyl chloride typically involves the chlorination of 3-ethoxy-2,4-difluorobenzoic acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction is usually performed under reflux conditions, and the product is purified by distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chlorination process.
Chemical Reactions Analysis
Types of Reactions: 3-Ethoxy-2,4-difluorobenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: In the presence of water or aqueous bases, it hydrolyzes to form 3-ethoxy-2,4-difluorobenzoic acid.
Reduction: It can be reduced to the corresponding benzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines (e.g., methylamine) or alcohols (e.g., methanol) are used under mild conditions.
Hydrolysis: Typically carried out in aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl) solutions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used.
Major Products Formed:
Substitution Reactions: Products include substituted amides, esters, or thioesters.
Hydrolysis: The major product is 3-ethoxy-2,4-difluorobenzoic acid.
Reduction: The major product is 3-ethoxy-2,4-difluorobenzyl alcohol.
Scientific Research Applications
3-Ethoxy-2,4-difluorobenzoyl chloride is utilized in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Biology: It is used in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: It is involved in the development of novel drug candidates and active pharmaceutical ingredients (APIs).
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
- 3-Ethoxy-2,4-difluorobenzoic acid
- 3-Ethoxy-2,4-difluorobenzyl alcohol
- 3-Ethoxy-2,4-difluorobenzamide
Comparison: 3-Ethoxy-2,4-difluorobenzoyl chloride is unique due to its reactivity as an acylating agent, which is not shared by its acid, alcohol, or amide counterparts. The presence of the chloride group makes it highly reactive towards nucleophiles, enabling it to participate in a wide range of chemical transformations. This reactivity distinguishes it from similar compounds that lack the acyl chloride functionality.
Properties
IUPAC Name |
3-ethoxy-2,4-difluorobenzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF2O2/c1-2-14-8-6(11)4-3-5(7(8)12)9(10)13/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMLHUPZOTFCPNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1F)C(=O)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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